(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline
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Overview
Description
(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline is a complex organic compound characterized by its unique structure, which includes two bromine atoms and a phenyl group attached to an imidazo[2,1-a]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the bromination of a precursor imidazo[2,1-a]isoquinoline compound. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a solvent like dichloromethane, under controlled temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized imidazo[2,1-a]isoquinolines .
Scientific Research Applications
(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the phenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (2S)-7,10-dichloro-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline
- (2S)-7,10-difluoro-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline
- (2S)-7,10-diiodo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline
Uniqueness
What sets (2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline apart from its similar compounds is the presence of bromine atoms, which can significantly influence its reactivity and binding properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance interactions with biological targets and potentially increase the compound’s efficacy in certain applications .
Properties
Molecular Formula |
C17H12Br2N2 |
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Molecular Weight |
404.1 g/mol |
IUPAC Name |
(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H12Br2N2/c18-13-6-7-14(19)16-12(13)8-9-21-10-15(20-17(16)21)11-4-2-1-3-5-11/h1-9,15H,10H2/t15-/m1/s1 |
InChI Key |
OWUXQXWEUNWINH-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](N=C2N1C=CC3=C(C=CC(=C32)Br)Br)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C2N1C=CC3=C(C=CC(=C32)Br)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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